molecular formula C16H26N4O2S B11164390 1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11164390
M. Wt: 338.5 g/mol
InChI Key: IPBLJRAHYKNMCB-UHFFFAOYSA-N
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Description

1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a tert-butyl group

Preparation Methods

The synthesis of 1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiadiazole Ring: This step often involves the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.

    Attachment of the Tert-Butyl Group: This can be done using tert-butyl halides in the presence of a base.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace specific substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    tert-butyl(1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound shares the tert-butyl group but differs in its core structure and functional groups.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group but features an indole ring instead of a pyrrolidine ring.

    tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound also contains a tert-butyl group but has a different bicyclic structure.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H26N4O2S

Molecular Weight

338.5 g/mol

IUPAC Name

1-tert-butyl-5-oxo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H26N4O2S/c1-6-7-10(2)14-18-19-15(23-14)17-13(22)11-8-12(21)20(9-11)16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19,22)

InChI Key

IPBLJRAHYKNMCB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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